Methyl 3-(5-iodofuran-2-yl)prop-2-enoate
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Overview
Description
Methyl 3-(5-iodofuran-2-yl)prop-2-enoate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of an iodine atom attached to the furan ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-iodofuran-2-yl)prop-2-enoate typically involves the iodination of a furan derivative followed by esterification. One common method involves the reaction of 5-iodofuran-2-carbaldehyde with methyl acrylate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-iodofuran-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 3-(5-substituted-furan-2-yl)prop-2-enoates.
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of 3-(5-iodofuran-2-yl)propan-1-ol.
Scientific Research Applications
Methyl 3-(5-iodofuran-2-yl)prop-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(5-iodofuran-2-yl)prop-2-enoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodine atom can enhance its reactivity and binding affinity to certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: Another furan derivative with a cyano group instead of an iodine atom.
Methyl 3-(3-methylphenyl)prop-2-enoate: A structurally similar compound with a phenyl group instead of a furan ring.
Uniqueness
Methyl 3-(5-iodofuran-2-yl)prop-2-enoate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
50527-73-6 |
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Molecular Formula |
C8H7IO3 |
Molecular Weight |
278.04 g/mol |
IUPAC Name |
methyl 3-(5-iodofuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C8H7IO3/c1-11-8(10)5-3-6-2-4-7(9)12-6/h2-5H,1H3 |
InChI Key |
OAWQVICDIVPOFF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC=C(O1)I |
Origin of Product |
United States |
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